

Physical and chemical properties of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromophenyl)ethanol

Cat. No.: B1266530

[Get Quote](#)

A Comprehensive Technical Guide to 1-(3-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, purification, and reactivity of **1-(3-Bromophenyl)ethanol**. This compound serves as a valuable building block in organic synthesis and drug discovery, making a thorough understanding of its characteristics essential for its effective application.

Core Properties and Identifiers

1-(3-Bromophenyl)ethanol is a secondary alcohol characterized by a brominated phenyl ring. Its core identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for 1-(3-Bromophenyl)ethanol

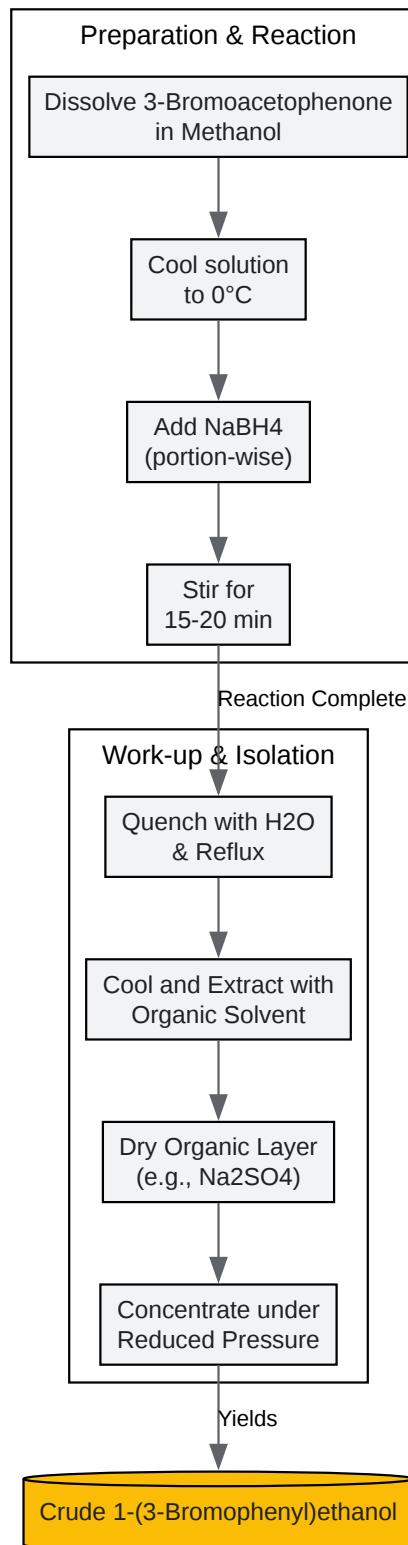
Identifier	Value	Reference
IUPAC Name	1-(3-bromophenyl)ethanol	[1]
CAS Number	52780-14-0	[1]
Molecular Formula	C ₈ H ₉ BrO	[1]
Molecular Weight	201.06 g/mol	[1]
InChI	InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3	[1]
InChIKey	ULMJQMDYAOJNCC-UHFFFAOYSA-N	[1]
Canonical SMILES	CC(C1=CC(=CC=C1)Br)O	[1]
Synonyms	3-Bromo- α -methylbenzyl alcohol, m-Bromo- α -methylbenzyl alcohol, 1-(3-bromophenyl)ethan-1-ol	[2]

Table 2: Physical and Chemical Properties of 1-(3-Bromophenyl)ethanol

Property	Value	Reference
Physical State	Liquid	[2]
Appearance	Colorless to light yellow clear liquid	[2]
Boiling Point	264 °C (at 760 mmHg)	[3]
Density	1.470 g/mL	[3]
Flash Point	114 °C	[3]
pKa	14.35 ± 0.20 (Predicted)	[3]
XLogP3	2.1	[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **1-(3-Bromophenyl)ethanol** are crucial for its practical use in a laboratory setting.


Synthesis: Reduction of 3-Bromoacetophenone

A common and effective method for synthesizing **1-(3-Bromophenyl)ethanol** is the reduction of its corresponding ketone, 3-bromoacetophenone, using a mild reducing agent like sodium borohydride (NaBH_4).

Experimental Protocol:

- **Dissolution:** In a round-bottom flask, dissolve 3-nitroacetophenone (1 equivalent) in methanol under heating with a reflux condenser. Note: While the reference uses 3-nitroacetophenone, the procedure is directly applicable to 3-bromoacetophenone due to the similar reactivity of the ketone group.[4]
- **Cooling:** Cool the resulting solution using an external ice bath.[4]
- **Reduction:** Slowly and portion-wise, add sodium borohydride (NaBH_4) (1.2 equivalents) to the cooled solution. The mixture should be stirred or shaken occasionally for approximately 15-20 minutes.[4]
- **Quenching and Work-up:** Add distilled water to the flask and boil the mixture for 30 minutes under reflux.[4] After cooling, the reaction mixture is typically extracted with an organic solvent like diethyl ether or ethyl acetate (2 x 30 mL).[4]
- **Drying and Concentration:** The combined organic layers are dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **1-(3-Bromophenyl)ethanol**.

Workflow for Synthesis of 1-(3-Bromophenyl)ethanol

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(3-Bromophenyl)ethanol** via reduction.

Purification: Flash Column Chromatography

The crude product obtained from synthesis often contains unreacted starting material and by-products, necessitating purification. Flash column chromatography is a standard and effective method.[\[5\]](#)

Experimental Protocol:

- **TLC Analysis:** First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is common for compounds of this polarity. The ideal system should provide a retention factor (R_f) of approximately 0.3 for the desired product.[\[6\]](#)
- **Column Packing:** Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate).[\[6\]](#) Carefully pour the slurry into a glass column and allow the silica to settle, ensuring even packing without air bubbles.[\[6\]](#) A layer of sand can be added to the top to prevent disturbance of the silica bed.[\[5\]](#)
- **Sample Loading:** Dissolve the crude **1-(3-Bromophenyl)ethanol** in a minimal amount of the eluent.[\[6\]](#) Carefully load this solution onto the top of the silica gel bed.
- **Elution:** Add the eluent to the column and apply gentle positive pressure to begin eluting the sample through the stationary phase.[\[6\]](#)
- **Fraction Collection:** Collect the eluate in a series of fractions (e.g., in test tubes).
- **Analysis and Concentration:** Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified **1-(3-Bromophenyl)ethanol**.[\[5\]](#)[\[6\]](#)

Characterization

The identity and purity of the synthesized compound should be confirmed using spectroscopic methods.

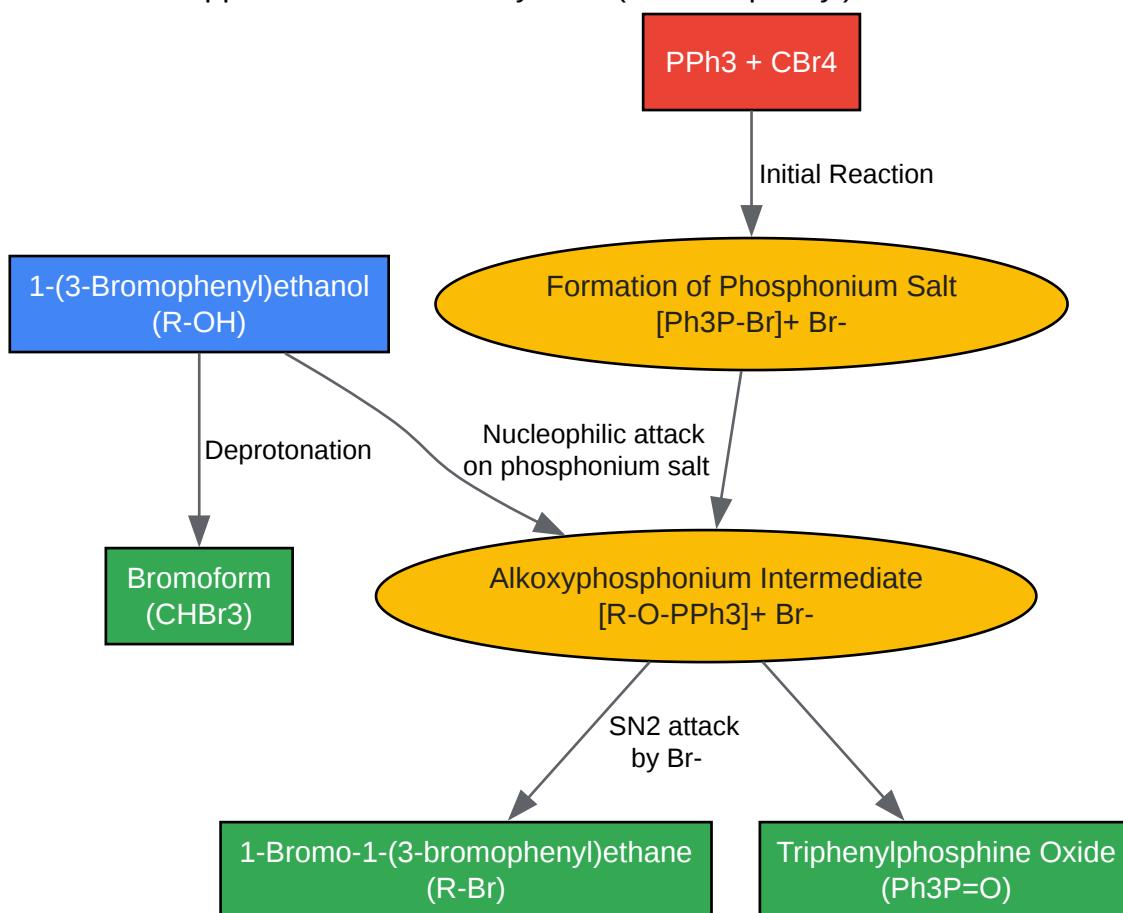
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectra provide detailed information about the molecular structure. The ^1H NMR spectrum of **1-(3-Bromophenyl)ethanol** is expected to show a quartet for the methine proton (CH-OH), a

doublet for the methyl protons (CH_3), a singlet or broad singlet for the hydroxyl proton (OH), and a series of multiplets in the aromatic region for the phenyl protons.[7]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected peaks include a broad absorption in the region of 3200-3600 cm^{-1} corresponding to the O-H stretch of the alcohol, and C-H stretching peaks around 2850-3000 cm^{-1} .[1][7]

Chemical Reactivity and Pathways

1-(3-Bromophenyl)ethanol, as a secondary alcohol, can undergo several common organic transformations, making it a versatile intermediate.


Conversion to Alkyl Halide: The Appel Reaction

The hydroxyl group can be converted into a good leaving group and substituted by a halide. The Appel reaction is a mild method for converting alcohols to the corresponding alkyl bromides using triphenylphosphine (PPh_3) and carbon tetrabromide (CBr_4).[8][9] This reaction proceeds via an $\text{S}_{\text{n}}2$ mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.[10]

General Experimental Protocol:

- Setup: Dissolve the alcohol (1 equivalent) and triphenylphosphine (1.5-2 equivalents) in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).[11][12]
- Cooling: Cool the mixture to 0 °C in an ice bath.[12]
- Reagent Addition: Add carbon tetrabromide (CBr_4) (1.3-2 equivalents) to the mixture, either as a solid or dissolved in a small amount of DCM.[11][12]
- Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature.[12] Monitor the reaction's progress by TLC.
- Work-up: Upon completion, the reaction mixture can be concentrated. The by-product, triphenylphosphine oxide, can often be removed by filtration or precipitation.[11] Further purification is typically achieved by column chromatography.[11]

Appel Reaction Pathway for 1-(3-Bromophenyl)ethanol

[Click to download full resolution via product page](#)

Caption: Mechanism of converting the alcohol to an alkyl bromide via the Appel reaction.

Safety and Handling

1-(3-Bromophenyl)ethanol is classified as a flammable liquid and vapor.^[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.^[2]

- Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Storage: Store in a cool, dark, and well-ventilated place, away from ignition sources.

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

This guide provides a foundational understanding of **1-(3-Bromophenyl)ethanol** for its application in a research and development context. For specific applications, further literature review and experimental optimization are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+/-)-1-(3-Bromophenyl)ethanol | 52780-14-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. (R)-1-(3-BROMOPHENYL)ETHANOL Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. is.muni.cz [is.muni.cz]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. Appel Reaction [organic-chemistry.org]
- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(3-Bromophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266530#physical-and-chemical-properties-of-1-3-bromophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com